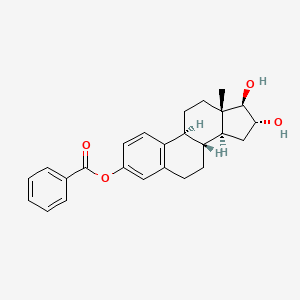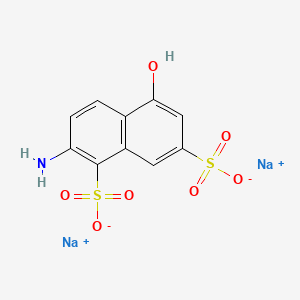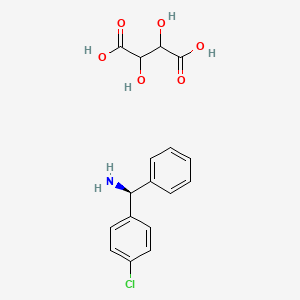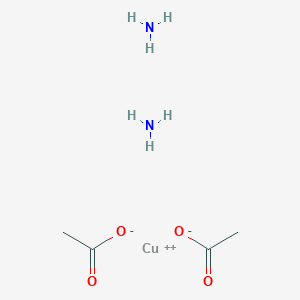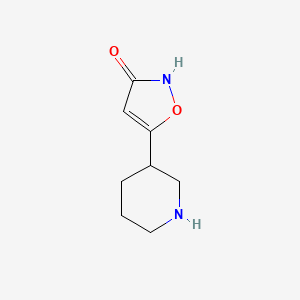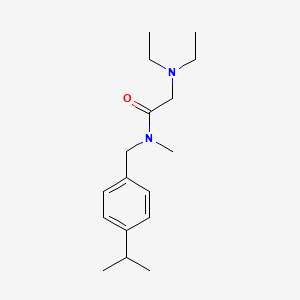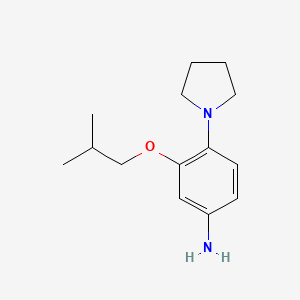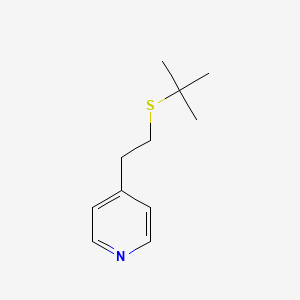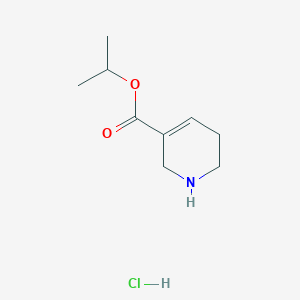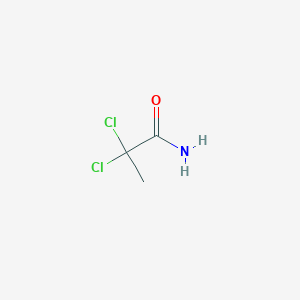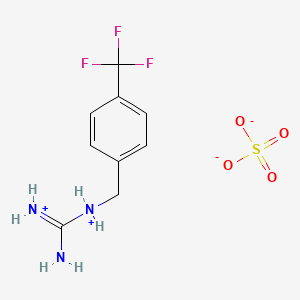
1-(p-Trifluoromethylbenzyl)guanidine hemihydrogensulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate is a chemical compound with a complex structure that includes azaniumylcarbonimidoyl and trifluoromethylphenyl groups. This compound is primarily used in experimental and research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or acetone. The conditions for these reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate include other azaniumylcarbonimidoyl derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds .
Properties
CAS No. |
14629-09-5 |
|---|---|
Molecular Formula |
C9H12F3N3O4S |
Molecular Weight |
315.27 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[[4-(trifluoromethyl)phenyl]methyl]azanium;sulfate |
InChI |
InChI=1S/C9H10F3N3.H2O4S/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;1-5(2,3)4/h1-4H,5H2,(H4,13,14,15);(H2,1,2,3,4) |
InChI Key |
LTWWFBZTNRJBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[NH2+]C(=[NH2+])N)C(F)(F)F.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


